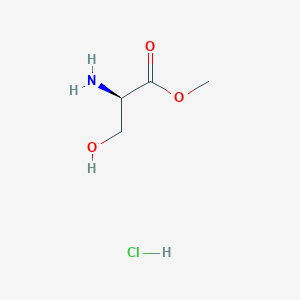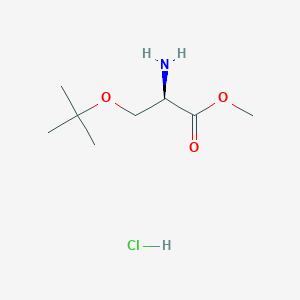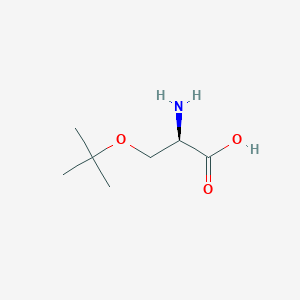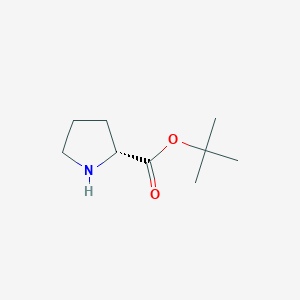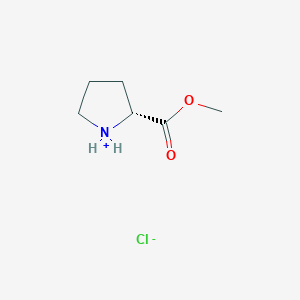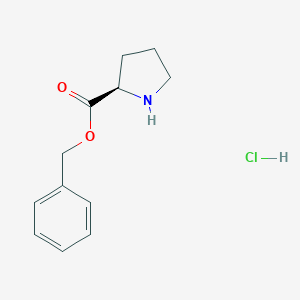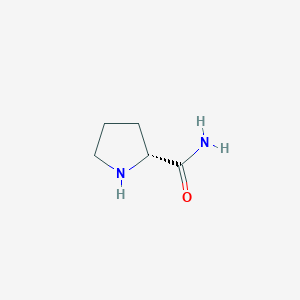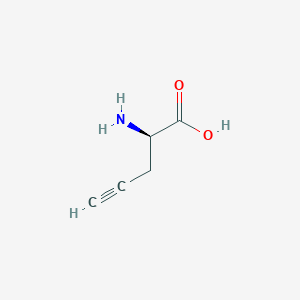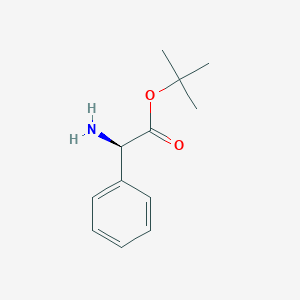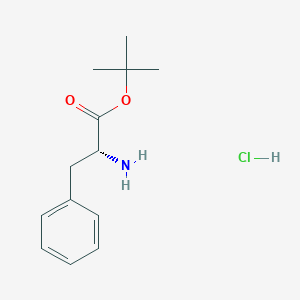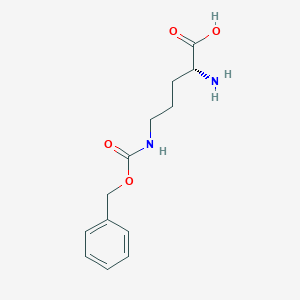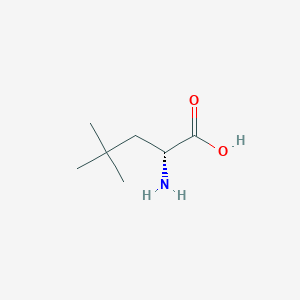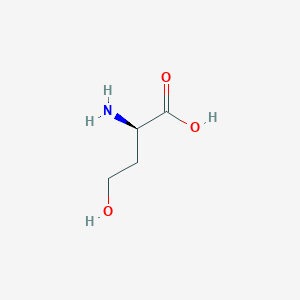
D-Homoserine
Overview
Description
D-Homoserine, also known as ®-2-Amino-4-hydroxybutanoic acid, is a non-proteinogenic amino acid. It is an enantiomer of L-Homoserine and plays a significant role in various biochemical processes. This compound is structurally similar to serine but contains an additional methylene group in its backbone. This compound is involved in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine .
Mechanism of Action
Target of Action
D-Homoserine primarily targets the homoserine dehydrogenase enzyme . This enzyme plays a crucial role in the biosynthesis of threonine, methionine, and isoleucine, which are essential amino acids .
Mode of Action
This compound interacts with its target, the homoserine dehydrogenase enzyme, to facilitate the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .
Biochemical Pathways
This compound is involved in the biosynthesis of threonine . It acts as an intermediate in this pathway, which is crucial for protein synthesis and metabolism . Additionally, this compound is used in the production of bacterial polysaccharides and atypical serine proteases .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it can be incorporated into proteins and peptides . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in the synthesis of bacterial polysaccharides and atypical serine proteases . These compounds play important roles in bacterial physiology and pathogenesis. For instance, bacterial polysaccharides are involved in the formation of biofilms, which protect bacteria from environmental stress and contribute to their virulence .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids in the environment can affect the activity of the homoserine dehydrogenase enzyme and, consequently, the synthesis of threonine . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
D-Homoserine interacts with various enzymes, proteins, and other biomolecules. It is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of bacterial polysaccharides and the production of atypical serine proteases . Homoserine dehydrogenase catalyzes the reaction of aspartate-semialdehyde (ASA) to this compound .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in E. coli cells, this compound was found to suppress biofilm formation . This suggests that this compound may have long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . The complete biosynthetic pathway of this compound includes glycolysis, the tricarboxylic acid (TCA) cycle, and the aspartate metabolic pathway .
Transport and Distribution
Studies on similar compounds suggest that they can be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
Similar compounds have been found to be localized in specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Homoserine can be synthesized through several methods. One common approach involves the reduction of ethyl bromoacetates with lithium aluminum hydride (LiAlH4) or lithium aluminum deuteride (LiAlD4), followed by reaction with dihydropyran to form the corresponding tetrahydropyranyl ethers. These ethers undergo nucleophilic substitution with the sodium salt of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: D-Homoserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-aspartic acid.
Reduction: Reduction of this compound can yield D-hydroxybutyric acid.
Substitution: this compound can participate in nucleophilic substitution reactions to form derivatives such as O-succinyl-D-homoserine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly employed in substitution reactions.
Major Products:
Oxidation: D-Aspartic acid.
Reduction: D-Hydroxybutyric acid.
Substitution: O-Succinyl-D-homoserine.
Scientific Research Applications
Comparison with Similar Compounds
L-Homoserine: The enantiomer of D-Homoserine, involved in similar biochemical pathways but with different stereochemistry.
Serine: A structurally similar amino acid with one less methylene group.
Threonine: An isomer of homoserine with a different arrangement of functional groups.
Uniqueness of this compound: this compound is unique due to its specific role in bacterial metabolism and quorum sensing. Unlike its L-enantiomer, this compound is not commonly found in proteins but is crucial in the synthesis of bacterial polysaccharides and biofilm formation .
Properties
IUPAC Name |
(2R)-2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209022 | |
| Record name | D-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-21-0 | |
| Record name | D-Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Homoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSERINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK5MQ3TVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-homoserine is involved in both peptidoglycan and biofilm metabolism in bacteria like Escherichia coli. [] Research has shown that the enzyme YgeA acts as an amino acid racemase, converting L-homoserine to this compound. [] This conversion appears crucial, as YgeA-deficient E. coli strains exhibit impaired growth and reduced biofilm formation. []
A: While this compound itself isn't directly involved, its derivative, N-(3-hydroxybutyryl)-D-homoserine lactone (HAI-1), acts as a crucial autoinducer in Vibrio harveyi. [] HAI-1, along with AI-2 and CAI-1, regulates various functions like bioluminescence, exoproteolytic activity, and biofilm formation in a density-dependent manner. []
A: Yes, this compound serves as a valuable precursor in chemical synthesis. For instance, it's a key starting material in the production of the antibiotic Nocardicin A. [, ] Additionally, this compound can be chemically converted to L-methionine, D-methionine, or mixtures of both isomers. []
A: Several methods exist for this compound production. Microbial resolution of DL-homoserine using Arthrobacter nicotinovorans strain 2-3 offers a biological route. [] Alternatively, enzymatic approaches utilizing L-amino acid oxidase with broad substrate specificity from sources like Rhodococcus sp. AIU Z-35-1 can efficiently generate this compound from a racemic mixture. [] Chemical synthesis from L-aspartic acid, via β-methyl D-aspartate, is another viable option. []
A: this compound has been identified as a unique component in the O-antigen of Acinetobacter lwoffii EK30A. [] In this bacterium, this compound is N-linked to 4-amino-4,6-dideoxy-d-glucose (Qui4N) and can be N-acetylated or acylated with (S)-3-hydroxybutanoyl groups. [] This discovery highlights the diverse roles D-amino acids can play in bacterial polysaccharide structures.
A: Research indicates that N-acyl homoserine lactone analogs, structurally similar to this compound derivatives, can modulate the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa. [] Long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones demonstrate inhibitory effects on RhlI, while some 3-oxoacyl-chain counterparts activate the enzyme. [] This suggests potential for developing targeted quorum sensing modulators based on this compound analogs.
ANone: this compound, with the IUPAC name (2R)-2-amino-4-hydroxybutanoic acid, possesses the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol. While the provided research doesn't delve into specific spectroscopic data for this compound, techniques like NMR spectroscopy and mass spectrometry are commonly employed for structural characterization of amino acids.
A: Yes, this compound can be incorporated into peptides, as exemplified by the tripeptide glyoxpeptide produced by Xenorhabdus. [] This peptide, composed of β-D-homoserine, α-hydroxyglycine, and L-valine, demonstrates the potential of this compound as a building block for natural and synthetic peptides with potentially unique properties. []
A: Research has identified a novel D-amino acid aminotransferase (TM0831) in the hyperthermophile Thermotoga maritima that exhibits activity towards this compound. [] TM0831 displays high specific activity with this compound as an amino donor, primarily utilizing 2-oxoglutarate as the acceptor. [] This discovery sheds light on the metabolic pathways involving this compound in extremophiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


